molecular formula C21H25N5O3S B10923685 [1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10923685
M. Wt: 427.5 g/mol
InChI Key: DMPMGKDIGIOCKS-UHFFFAOYSA-N
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Description

[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound known for its diverse pharmacological properties. It belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from the preparation of the pyrazole core. The process includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties .

Scientific Research Applications

[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE has been extensively studied for its applications in various fields:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the enzyme Lm-PTR1, which is crucial for the survival of Leishmania parasites. This inhibition disrupts the parasite’s metabolic processes, leading to its death . The molecular docking studies have revealed strong binding interactions with the active site of the enzyme, characterized by lower binding free energy .

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H25N5O3S/c1-14-5-7-16(8-6-14)18-13-17(19-15(2)23-24(3)20(19)22-18)21(27)25-9-11-26(12-10-25)30(4,28)29/h5-8,13H,9-12H2,1-4H3

InChI Key

DMPMGKDIGIOCKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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